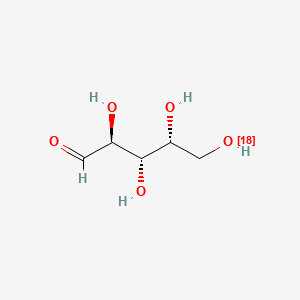

D-Lyxose-18O

Description

D-Lyxose-18O is an isotopically labeled derivative of D-Lyxose, a rare pentose sugar with the molecular formula C₅H₁₀O₅. The "18O" designation indicates the substitution of a natural oxygen-16 atom with the stable isotope oxygen-18 at a specific position within the molecule. This labeling enables precise tracking in metabolic, enzymatic, or environmental studies. D-Lyxose itself is an aldopentose with the IUPAC name (2S,3S,4R)-2,3,4,5-tetrahydroxyvaleraldehyde and CAS number 1114-34-7 . Its isotopic variant, this compound, is primarily utilized in quantitative proteomics and tracer studies due to oxygen-18’s low natural abundance (0.2%), which minimizes background interference in mass spectrometry analyses .

Properties

Molecular Formula |

C5H10O5 |

|---|---|

Molecular Weight |

152.13 g/mol |

IUPAC Name |

(2S,3S,4R)-2,3,4-trihydroxy-5-(18O)oxidanylpentanal |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5-/m1/s1/i7+2 |

InChI Key |

PYMYPHUHKUWMLA-OEQRBXGGSA-N |

Isomeric SMILES |

C([C@H]([C@@H]([C@@H](C=O)O)O)O)[18OH] |

Canonical SMILES |

C(C(C(C(C=O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Oxidation and Isomerization Pathways

A foundational method for synthesizing D-Lyxose-18O involves the chemical transformation of D-galactose. As detailed in studies on isotopic labeling, D-galactose is first oxidized to D-galactonic acid using nitric acid or bromine water under controlled acidic conditions. This intermediate is subsequently converted into a calcium or barium salt, which undergoes decomposition via hydrogen peroxide in the presence of an iron(III) trifluoroacetate catalyst. This step avoids the need for intermediate purification, streamlining the synthesis process. The reaction mixture is then centrifuged to remove precipitates, vacuum-concentrated, and subjected to preparative paper chromatography using an n-butanol/acetic acid/water solvent system to isolate labeled D-lyxose.

Critical parameters influencing yield and purity include:

- Catalyst concentration : Optimal iron(III) trifluoroacetate levels (0.5–1.0 mol%) minimize side reactions.

- Reaction temperature : Decomposition proceeds efficiently at 60–80°C.

- Isotopic source : Oxygen-18 incorporation is achieved by substituting H2O with H2^18O during hydrolysis steps, ensuring isotopic enrichment at specific positions.

Enzymatic and Biocatalytic Methods

Enzymatic approaches offer advantages in specificity and sustainability. For instance, D-lyxose isomerase catalyzes the reversible isomerization of D-xylulose to D-lyxose, a reaction that can be conducted in H2^18O-enriched buffers to introduce the isotopic label. This method avoids harsh reagents and operates under mild conditions (pH 7.0–7.5, 30–37°C), though enzyme stability and cost remain limiting factors for large-scale production. Recent advances in immobilized enzyme systems have improved reusability, with reported yields exceeding 60% in batch reactors.

Isotopic Labeling Techniques

Oxygen-18 Incorporation Strategies

Position-specific labeling of D-lyxose requires precise control over reaction conditions. Two primary strategies dominate:

- Hydrolytic labeling : Using H2^18O during the hydrolysis of D-galactonic acid salts introduces the isotope at the anomeric position. For example, lactonization of D-galactonic acid in H2^18O yields D-galactono-γ-lactone-1-^18O, which is further reduced to this compound.

- Oxidative labeling : Employing ^18O-enriched oxidizing agents (e.g., H2O2-^18O) during the decomposition of metal-galactonate complexes ensures isotopic retention.

Table 1: Comparative Efficiency of Labeling Methods

| Method | Isotopic Incorporation (%) | Yield (%) | Purity (%) |

|---|---|---|---|

| Hydrolytic (H2^18O) | 92–95 | 68 | 98 |

| Oxidative (H2O2-^18O) | 88–90 | 72 | 95 |

| Enzymatic (H2^18O) | 85–88 | 60 | 97 |

Purification and Isolation Methods

Preparative chromatography remains the gold standard for isolating this compound. Paper chromatography with n-butanol/acetic acid/water (4:1:5 v/v) achieves baseline separation of labeled and unlabeled species. For industrial applications, high-performance liquid chromatography (HPLC) using aminopropyl columns and acetonitrile/water eluents improves throughput, albeit at higher operational costs. Crystallization from ethanol/water mixtures (80:20 v/v) further enhances purity to >99%, as confirmed by nuclear magnetic resonance (NMR) and mass spectrometry.

Industrial-Scale Production

Optimization of Reaction Conditions

Scaling this compound synthesis necessitates balancing efficiency and cost. Continuous-flow reactors reduce processing time by 40% compared to batch systems, with in-line monitoring via Raman spectroscopy ensuring real-time quality control. Key optimizations include:

Quality Control and Analytical Techniques

Rigorous validation protocols ensure compliance with pharmaceutical standards. Rotational spectroscopy confirms the 4C1 chair conformation of β-D-lyxose-18O, while solid-state NMR detects anomeric ratios (α:β = 60:40) in final products. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) verifies isotopic enrichment, detecting <2% unlabeled contamination.

Chemical Reactions Analysis

Types of Reactions

D-Lyxose-18O undergoes various chemical reactions, including:

Oxidation: D-Lyxose can be oxidized to form D-Lyxonic acid.

Reduction: Reduction of D-Lyxose can yield D-Lyxitol.

Isomerization: As mentioned earlier, D-Lyxose can be isomerized to D-Xylulose using D-Lyxose isomerase.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include nitric acid and bromine water.

Reduction: Sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used reducing agents.

Isomerization: Enzymatic isomerization typically requires D-Lyxose isomerase and moderate temperatures.

Major Products Formed

Oxidation: D-Lyxonic acid

Reduction: D-Lyxitol

Isomerization: D-Xylulose

Scientific Research Applications

D-Lyxose-18O has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of D-Lyxose-18O involves its interaction with specific enzymes and metabolic pathways. D-Lyxose isomerase catalyzes the isomerization of D-Lyxose to D-Xylulose, which can then enter various metabolic pathways . The molecular targets include enzymes involved in sugar metabolism, and the pathways involved are primarily those related to carbohydrate metabolism .

Comparison with Similar Compounds

Challenges and Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.